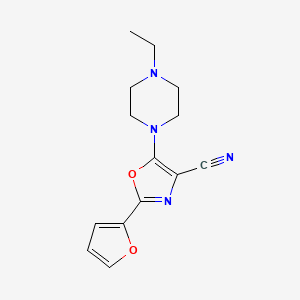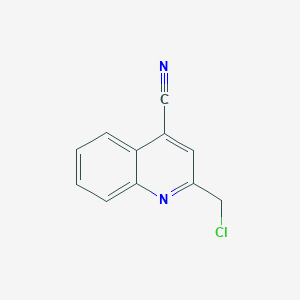
2-(Chloromethyl)quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)quinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H7ClN2 It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinoline-4-carbonitrile typically involves the chloromethylation of quinoline derivatives. One common method is the reaction of quinoline-4-carbonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the quinoline ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents that are suitable for large-scale production are often employed to ensure the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)quinoline-4-carbonitrile, while oxidation might produce 2-(chloromethyl)quinoline-4-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)quinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)quinoline-4-carbonitrile and its derivatives depends on the specific biological target. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The quinoline core can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylquinoline-4-carbonitrile:
2-(Bromomethyl)quinoline-4-carbonitrile: Similar to 2-(Chloromethyl)quinoline-4-carbonitrile but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution
Propiedades
Fórmula molecular |
C11H7ClN2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
Clave InChI |
DNSFBLLIBGWFPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


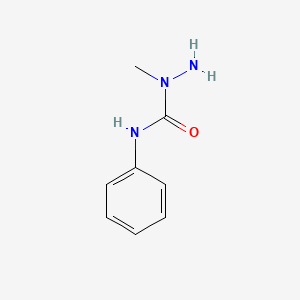
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
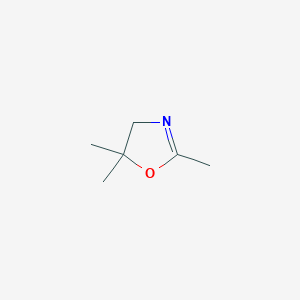
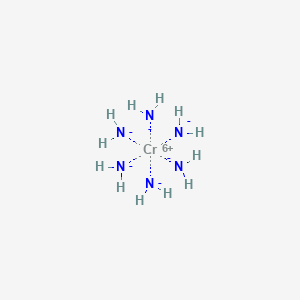
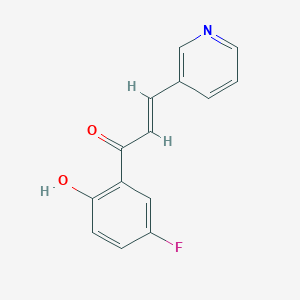
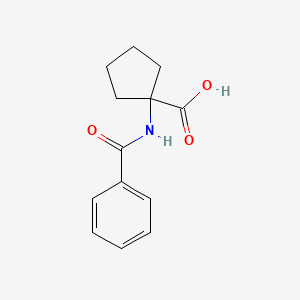

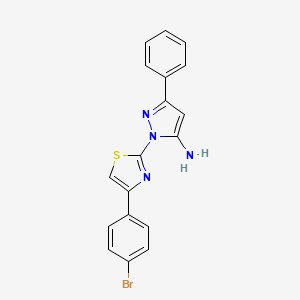
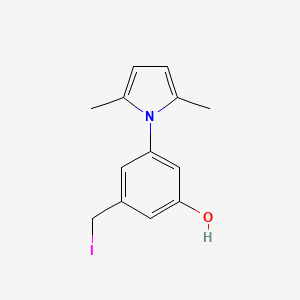
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
